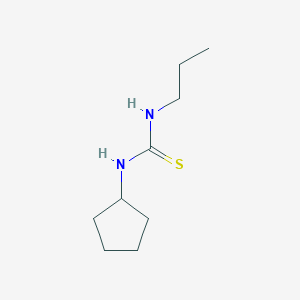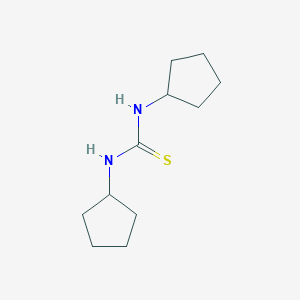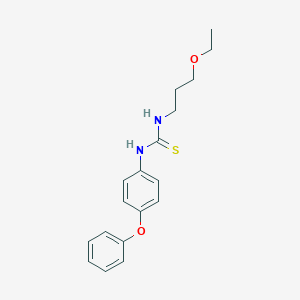![molecular formula C17H24N2O2S B216414 Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216414.png)
Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate, also known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a piperidine derivative that is commonly used as a feed additive for livestock to improve their growth performance and feed utilization efficiency. However, DMPT has also shown promising effects in other areas of research, such as in the fields of medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate is not yet fully understood. However, studies have shown that Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate can modulate various signaling pathways in cells, such as the PI3K/Akt/mTOR pathway and the NF-κB pathway, leading to its anti-inflammatory and anti-tumor effects. Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate has also been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate has been shown to have various biochemical and physiological effects. In livestock, Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate has been shown to improve feed utilization efficiency, leading to increased weight gain and reduced feed costs. In medicine, Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidative properties, making it a promising candidate for the development of new drugs. In environmental science, Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate has been shown to enhance the microbial degradation of contaminants in soils and water.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate has several advantages for lab experiments, such as its low toxicity, ease of synthesis, and stability under various conditions. However, Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate also has some limitations, such as its limited solubility in water and its potential to interfere with some analytical techniques.
Orientations Futures
There are several future directions for the research on Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate. In medicine, Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate could be further explored for its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. In agriculture, Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate could be used as a potential alternative to antibiotics for livestock to reduce the risk of antibiotic resistance. In environmental science, Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate could be further studied for its potential in the remediation of contaminated soils and water. Additionally, further research could be conducted to better understand the mechanism of action of Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate and its potential interactions with other compounds.
Méthodes De Synthèse
Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate can be synthesized through a multistep process involving the reaction of 2,5-dimethylphenyl isothiocyanate with piperidine-4-carboxylic acid ethyl ester. The resulting product is then purified through various techniques, such as recrystallization and chromatography, to obtain pure Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate.
Applications De Recherche Scientifique
Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate has been extensively studied for its potential applications in various fields of research. In medicine, Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidative properties, making it a promising candidate for the development of new drugs. In agriculture, Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate has been used as a feed additive for livestock to improve their growth performance and feed utilization efficiency, leading to increased profitability for farmers. In environmental science, Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate has been explored as a potential tool for the remediation of contaminated soils and water.
Propriétés
Nom du produit |
Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate |
|---|---|
Formule moléculaire |
C17H24N2O2S |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H24N2O2S/c1-4-21-16(20)14-7-9-19(10-8-14)17(22)18-15-11-12(2)5-6-13(15)3/h5-6,11,14H,4,7-10H2,1-3H3,(H,18,22) |
Clé InChI |
IZMZHEQODRDPGW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=S)NC2=C(C=CC(=C2)C)C |
SMILES canonique |
CCOC(=O)C1CCN(CC1)C(=S)NC2=C(C=CC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[11-(4-cyanophenyl)-3-(4-fluorophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B216335.png)
![3-(3,4-dimethoxyphenyl)-10-isobutyryl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216338.png)
![10-(cyclopropylcarbonyl)-3-(3,4-dimethoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216339.png)
![11-(3-fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216341.png)
![10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216342.png)
![4-[3-(4-tert-butylphenyl)-1-oxo-11-pyridin-4-yl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B216343.png)
![3-(4-tert-butylphenyl)-10-(trifluoroacetyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216345.png)





